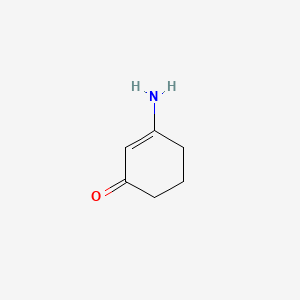

3-Amino-2-cyclohexen-1-one

Description

The exact mass of the compound 3-Aminocyclohex-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106700. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMRPOAHZITKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200244 | |

| Record name | 3-Aminocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5220-49-5 | |

| Record name | 3-Amino-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5220-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5220-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOCYCLOHEX-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V596547ZKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Amino-2-cyclohexen-1-one from 1,3-Cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile chemical intermediate, 3-amino-2-cyclohexen-1-one, from the readily available starting material, 1,3-cyclohexanedione (B196179). This synthesis is a critical step in the development of a wide array of biologically active compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and experimental workflow.

Introduction

This compound, a cyclic enaminone, serves as a crucial synthon for the construction of various heterocyclic compounds with significant biological activities. Its synthesis from 1,3-cyclohexanedione is a fundamental transformation in organic chemistry, typically proceeding through a condensation reaction with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This process is an example of enamine formation, a widely utilized reaction in organic synthesis.

Reaction Scheme and Mechanism

The core of this synthesis is the reaction of a ketone (1,3-cyclohexanedione) with a primary amine (ammonia) to form an enamine (this compound). The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the final product. The use of a Dean-Stark apparatus is common to drive the equilibrium towards the product by removing the water formed during the reaction.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound from 1,3-cyclohexanedione.

Table 1: Reaction Conditions and Yields

| Amine Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Ammonia gas | Benzene (B151609) | Reflux | 4 h | 86 | [1] |

| Ammonium acetate | Toluene (B28343) | Reflux | 4 h | - | [1] |

| Ammonium acetate | - | 110 | 15 min | 93.6 | [1] |

| Ammonium acetate | Ethanol | 80 | 3 h | 80 | [1] |

Table 2: Molar Ratios of Reactants

| 1,3-Cyclohexanedione (equivalents) | Amine Source | Molar Ratio (Dione:Amine) | Reference |

| 1 | Ammonium acetate | 1:1 | [1] |

| 1 | Ammonium acetate | 1:1.3 | [1] |

| 1 | Ammonium acetate | 1:2 | [1] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from 1,3-cyclohexanedione using different amine sources.

Protocol 1: Synthesis using Ammonia Gas in Benzene

Materials:

-

1,3-Cyclohexanedione (1.78 mol)

-

Benzene (600 mL)

-

Ammonia gas

-

Chloroform (for trituration)

Procedure:

-

A 1 L two-necked flask is charged with 1,3-cyclohexanedione (200 g, 1.78 mol) and 600 mL of benzene.

-

A Dean-Stark apparatus with a condenser and an ammonia inlet is attached to the flask.

-

The mixture is heated to reflux, and ammonia gas is bubbled into the reaction mixture.

-

The water generated from the reaction is collected in the Dean-Stark trap.

-

The reaction is refluxed for 4 hours, during which the mixture forms two layers and the bottom layer solidifies.

-

The reaction is then cooled to room temperature.

-

The benzene is decanted, and the remaining solid is triturated with 300 mL of chloroform.

-

The solid is filtered to give the desired product as a yellow solid (167.1 g, 86% yield).[1]

Protocol 2: Synthesis using Ammonium Acetate in Toluene

Materials:

-

1,3-Cyclohexanedione (200 mmol)

-

Ammonium acetate (200 mmol)

-

Dry Toluene (250 mL)

-

Ethyl acetate (for recrystallization)

Procedure:

-

1,3-Cyclohexanedione (22.42 g, 200 mmol) is dissolved in 250 mL of dry toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Ammonium acetate (15.42 g, 200 mmol) is added to the solution.

-

The mixture is refluxed for 4 hours, with azeotropic removal of water.

-

After the reaction is complete, the reaction mixture is evaporated to dryness.

-

The crude product is recrystallized from ethyl acetate to yield the pure product as a yellow-orange powder.[1]

Protocol 3: High-Temperature Synthesis with Ammonium Acetate

Materials:

-

1,3-Cyclohexanedione (0.03 mol)

-

Ammonium acetate (0.039 mol)

-

Ethyl acetate (for purification)

Procedure:

-

1,3-Cyclohexanedione (3.36 g, 0.03 mol) and ammonium acetate (3.0 g, 0.039 mol) are added to a 100 mL three-necked flask.

-

The flask is heated in an oil bath at 110 °C with stirring for 15 minutes.

-

The reaction mixture solidifies upon cooling.

-

After cooling to room temperature, 10 mL of ethyl acetate is added, and the mixture is heated to dissolve the solid.

-

The solution is then cooled to 0 °C to induce crystallization.

-

The resulting yellow crystals of this compound are collected by filtration and dried (Yield 93.6%).[1]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is a robust and well-established reaction. The choice of amine source and reaction conditions can be tailored to achieve high yields of the desired product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of medicinal chemistry and drug development to successfully synthesize this valuable intermediate for their research endeavors.

References

Synthesis of 3-Amino-2-cyclohexen-1-one using ammonium acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-amino-2-cyclohexen-1-one, a valuable cyclic enaminone intermediate in the synthesis of various biologically active compounds and functional heterocyclic molecules.[1] The primary focus of this document is the widely utilized condensation reaction between 1,3-cyclohexanedione (B196179) and a nitrogen source, specifically leveraging ammonium (B1175870) acetate (B1210297). This guide offers a comparative analysis of different experimental protocols, detailed methodologies, and a mechanistic exploration of the core chemical transformation.

Introduction

This compound serves as a critical building block in organic synthesis. Its utility is demonstrated in the construction of diverse molecular scaffolds found in dopamine (B1211576) autoreceptor agonists, acetylcholinesterase inhibitors, oxytocin (B344502) antagonists, and anticonvulsants, among others.[1] The traditional and most common synthetic route involves the reaction of 1,3-cyclohexanedione with ammonia (B1221849) or an ammonia source like ammonium acetate.[1] This guide will dissect this synthesis, providing researchers with the necessary details to reproduce and optimize the procedure.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 1,3-cyclohexanedione and ammonium acetate proceeds through a condensation reaction, forming a stable enaminone. The reaction mechanism involves the nucleophilic attack of ammonia (generated from ammonium acetate) on one of the carbonyl groups of the dione, followed by dehydration to form the final product.

Proposed Reaction Mechanism

The following diagram illustrates the logical progression of the chemical transformation:

General Experimental Workflow

The synthesis generally follows a straightforward workflow, which can be adapted based on the specific protocol chosen. The key steps are outlined below.

Comparative Analysis of Experimental Protocols

Several protocols for the synthesis of this compound using ammonium acetate have been reported, with variations in solvents, reaction times, and work-up procedures leading to different yields. A summary of these protocols is presented below for easy comparison.

| Protocol | Solvent | Reactant Ratio (Dione:NH4OAc) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzene (B151609) | 1 : 2 | Reflux | 5 | 31 | [2] |

| 2 | Ethanol (B145695) | 1 : 0.85 (molar equivalent) | 80 | 3 | 93.6 | [2] |

| 3 | Toluene | Not specified | Reflux | 3 | 85 (for a derivative) | [3] |

| 4 | Benzene (with NH3 gas) | Not applicable | Reflux | 4 | 86 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for two of the key experiments identified in the literature.

Protocol 1: Synthesis in Benzene with Azeotropic Removal of Water

This protocol utilizes a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards product formation.

Materials:

-

1,3-Cyclohexanedione (5.6 g, 0.05 mol)

-

Ammonium acetate (7.7 g, 0.1 mol)

-

Anhydrous benzene (150 mL)

-

Ethyl acetate for recrystallization

Procedure:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 1,3-cyclohexanedione (5.6 g), ammonium acetate (7.7 g), and anhydrous benzene (150 mL).[2]

-

Stir the mixture continuously and heat to reflux for 5 hours. Water will be collected in the Dean-Stark trap.[2]

-

After 5 hours, allow the reaction mixture to cool to room temperature. A precipitate will form.[2]

-

Isolate the precipitate by filtration.

-

Recrystallize the crude product from ethyl acetate to afford yellow crystals of this compound (1.73 g, 31% yield).[2]

-

The reported melting point is 128-131 °C.[2]

Protocol 2: High-Yield Synthesis in Ethanol

This protocol offers a significantly higher yield without the need for azeotropic removal of water.

Materials:

-

1,3-Cyclohexanedione (112 g)

-

Anhydrous ammonium acetate (84.8 g)

-

Absolute ethanol (2240 mL)

-

Ethyl acetate for work-up

Procedure:

-

In a suitable reaction vessel, dissolve 1,3-cyclohexanedione (112 g) and anhydrous ammonium acetate (84.8 g) in absolute ethanol (2240 mL) at room temperature (25-30 °C).[2]

-

Heat the mixture to 80 °C and maintain at reflux for 3 hours under a nitrogen atmosphere.[2]

-

Monitor the reaction by TLC until the starting material is consumed.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (10 mL), heat to dissolve the product, and then cool to 0 °C to induce crystallization.[2]

-

Filter the resulting yellow crystals and dry the filter cake to obtain this compound (93.6% yield).[2]

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Observed Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.76 (m, 2H), 1.98 (t, J = 6.3 Hz, 2H), 2.25 (t, J = 6.3 Hz, 2H), 4.90 (s, 1H), 6.66 (brs, NH₂) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 194.3, 167.0, 97.5, 35.9, 27.9, 21.5 | [1] |

| Mass Spec. (EI) | m/z 111 (34%), 84 (84%), 83 (55%), 66 (100%), 55 (23%) | [1] |

| Melting Point | 128-131 °C | [2] |

Conclusion

The synthesis of this compound via the condensation of 1,3-cyclohexanedione and ammonium acetate is a robust and versatile method. This guide has presented a comprehensive overview of the reaction, including a plausible mechanism, a general experimental workflow, and a comparative analysis of different protocols. The high-yield procedure using ethanol as a solvent appears to be a more efficient and practical alternative to the traditional method involving azeotropic removal of water in benzene. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

3-Amino-2-cyclohexen-1-one physical and chemical properties

An In-depth Technical Guide to 3-Amino-2-cyclohexen-1-one

Introduction

This compound (CAS No. 5220-49-5) is a cyclic enaminone, a class of organic compounds characterized by an amine group and a ketone conjugated through a carbon-carbon double bond within a six-membered ring.[1] It serves as a valuable and versatile intermediate in organic synthesis.[1] Its structural features make it a key building block for the construction of a wide range of biologically active compounds and functionally significant heterocyclic systems, including pyridines, quinolines, and various therapeutic agent analogues.[1][2] This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

This compound typically appears as a dark yellow to light yellow or brown crystalline solid.[3][4] It is soluble in solvents like methanol.[4]

Table 2.1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5220-49-5 | [2][3][5][6] |

| Molecular Formula | C₆H₉NO | [3][5][7][8] |

| Molecular Weight | 111.14 g/mol | [3][5][7][9] |

| Melting Point | 129-133 °C | [2][4][5] |

| Boiling Point | 212.4 ± 30.0 °C (Predicted) | [4][5] |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Appearance | Light yellow to brown crystalline powder | [4] |

| pKa | 5.65 ± 0.20 (Predicted) | [4] |

| Flash Point | 127.1 °C | [5] |

| Vapor Pressure | 0.00263 mmHg at 25°C | [5] |

| Refractive Index | 1.558 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical techniques are summarized below.

Table 3.1: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 5.23 (s, 1H), 3.20 (bs, 1H), 2.37 (m, 2H), 2.28 (m, 2H), 1.97 (m, 2H). | [3] |

| ¹³C NMR | Spectra available in DMSO-d₆. | [7][10] |

| Infrared (IR) | Spectra available via KBr wafer, Nujol, and ATR techniques. Characteristic peaks include C=C stretching (~1640 cm⁻¹) and C-H stretching (~2950-3100 cm⁻¹). | [7][8][10][11] |

| Mass Spec. (MS) | Molecular ion peak corresponding to the molecular weight of 111. | [7][8] |

Chemical Reactivity and Applications

This compound is a stable compound under standard conditions but exhibits reactivity characteristic of enaminones.[1] It is a key synthon for creating compounds with potential biological activity, such as dopamine (B1211576) autoreceptor agonists, acetylcholinesterase inhibitors, and anticonvulsants.[1] For instance, it has been utilized in the synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles.[2][4] Furthermore, derivatives of this molecule have been investigated as novel antagonists for the CXCR2 chemokine receptor, indicating its potential in developing treatments for inflammatory diseases.[12]

Safety and Handling

According to GHS classifications, this compound is an irritant.[4][7] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed during handling.[4]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The most common and practical approaches start from 1,3-cyclohexanedione (B196179) or 3-aminophenol (B1664112).[1][2]

Protocol 1: Condensation of 1,3-Cyclohexanedione with Ammonium (B1175870) Acetate (B1210297)

This method is a straightforward, high-yielding procedure involving the direct condensation of 1,3-cyclohexanedione with an ammonia (B1221849) source.[2][4]

Materials:

-

1,3-Cyclohexanedione (0.03 mol)

-

Ammonium acetate (0.039 mol)

-

Ethyl acetate

-

100 mL three-necked flask

-

Oil bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol) to a 100 mL three-necked flask.[2][4]

-

Place the flask in an oil bath and heat to 110°C for 15 minutes.[2][4]

-

After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, during which the product will solidify.[2][4]

-

Add 10 mL of ethyl acetate to the solidified mixture and heat gently to dissolve the solid.[2][4]

-

Collect the precipitated yellow crystals by filtration and dry them to obtain the final product.[2][4]

This protocol typically results in a yield of approximately 93.6%.[2][4]

Caption: Workflow for the synthesis of this compound from 1,3-cyclohexanedione.

Protocol 2: Catalytic Hydrogenation of 3-Aminophenol

This protocol represents an environmentally benign and highly efficient catalytic process.[1][13]

Materials:

-

3-Aminophenol (50.0 mmol)

-

10% Palladium on Carbon (Pd/C) catalyst (10 wt % of substrate)

-

Methanol (MeOH, 50 mL)

-

Hydrogen (H₂) gas (balloon pressure)

-

Reaction tube suitable for hydrogenation

-

Membrane filter (0.22 μm)

Procedure:

-

In a reaction tube, combine 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg) in 50 mL of methanol.[1]

-

Seal the tube and perform two vacuum/H₂ cycles to remove air from the system.[1]

-

Stir the mixture at 60°C under an ambient pressure of hydrogen (supplied by a balloon).[1]

-

Monitor the reaction for completion, which typically takes around 11 hours.[1]

-

Once complete, filter the reaction mixture through a membrane filter to remove the Pd/C catalyst.[1]

-

Concentrate the filtrate under reduced pressure to yield the product.[1]

This method provides a high isolated yield (94%) of spectrally pure product without the need for chromatographic separation.[1]

Visualization of Synthetic Pathways

The synthesis of this compound can be achieved from several commercially available starting materials, highlighting its accessibility for research and development.

Caption: Overview of key synthetic routes to this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 5220-49-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 5220-49-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(5220-49-5) IR Spectrum [chemicalbook.com]

- 9. 3-Aminocyclohex-2-en-1-one | SIELC Technologies [sielc.com]

- 10. This compound(5220-49-5) 13C NMR spectrum [chemicalbook.com]

- 11. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. A practical and one-pot procedure for the synthesis of this compound from 3-aminophenol | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 3-Amino-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 3-Amino-2-cyclohexen-1-one, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural features of this compound have been elucidated using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are summarized in the tables below, providing a clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.23 | s | 1H | =CH |

| 3.20 | bs | 1H | NH |

| 2.37 | m | 2H | CH₂ |

| 2.28 | m | 2H | CH₂ |

| 1.97 | m | 2H | CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (C1) |

| 163.8 | =C-NH₂ (C3) |

| 99.8 | =CH (C2) |

| 36.8 | CH₂ (C6) |

| 29.2 | CH₂ (C4) |

| 21.9 | CH₂ (C5) |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435 | Strong | N-H stretch (asymmetric) |

| 3320 | Strong | N-H stretch (symmetric) |

| 1650 | Strong | C=O stretch (conjugated) |

| 1605 | Strong | C=C stretch |

| 1560 | Strong | N-H bend |

Sample Preparation: KBr Pellet

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the NMR and IR spectra presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for ¹³C NMR in a clean, dry NMR tube.

-

The solution was gently agitated to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Frequency: 400 MHz.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 8278 Hz.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Frequency: 100 MHz.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 24038 Hz.

-

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogenous mixture was transferred to a pellet-pressing die.

-

A pressure of 7-8 tons was applied for 2-3 minutes to form a transparent or semi-transparent pellet.

FT-IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A spectrum of the empty sample compartment was recorded as the background and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

CAS number 5220-49-5 properties and structure

An in-depth guide to 3-Amino-2-cyclohexen-1-one (CAS 5220-49-5) for researchers and drug development professionals.

-

IUPAC Name: 3-aminocyclohex-2-en-1-one[1]

-

Synonyms: 3-Amino-2-cyclohexenone, 1-Amino-3-oxo-1-cyclohexene, 3-Aminocyclohexenone[1][3]

-

Molecular Formula: C₆H₉NO[1]

-

Molecular Weight: 111.14 g/mol [1]

-

Chemical Class: Enaminone, a class of compounds featuring a conjugated system of an amine and a ketone.[4][5]

-

Structure:

Physicochemical and Safety Data

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to brown or dark green powder/crystal. | [6] |

| Melting Point | 129-133 °C (lit.) | [7] |

| Density (Predicted) | 1.091 ± 0.06 g/cm³ | [7] |

| Purity | Commercially available at >95% or >98% purity. | [3] |

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Description | Source(s) |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation. | [1][2][3] |

| Eye Irrit. 2 | Causes serious eye irritation. | [1][2][3] | |

| STOT SE 3 | May cause respiratory irritation. | [1][2][3] | |

| Hazard Statement | H315 | Causes skin irritation. | [1][2] |

| H319 | Causes serious eye irritation. | [1][2] | |

| H335 | May cause respiratory irritation. | [1][2] | |

| Precautionary Statement | P261 | Avoid breathing dust. | [1][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |

Role in Drug Discovery and Organic Synthesis

This compound is a key building block for synthesizing heterocyclic compounds with potential biological activity.[4] Its value lies in its versatile reactivity as a synthon.

Precursor for CXCR2 Antagonists

The 3-aminocyclohex-2-en-1-one core structure is a validated template for developing novel antagonists for the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor implicated in inflammatory diseases.[8]

Structure-Activity Relationship (SAR) Summary:

A study exploring derivatives of this core identified key structural features influencing CXCR2 inhibitory activity. The SAR can be broken down into three main components of the derivative molecules: the cyclohexanone (B45756) core, a phenylthioamide/carboxamide moiety, and a benzyl (B1604629) amino functionality.[8]

Caption: Key SAR findings for 3-aminocyclohex-2-en-1-one derivatives.

Quantitative Data:

The inhibitory activity of synthesized derivatives was quantified using a CXCR2-specific Tango assay. The results are presented as IC₅₀ values, indicating the concentration required for 50% inhibition.

Table 3: CXCR2 Inhibitory Activity of Selected Derivatives

| Compound ID | Core Modification | Phenyl Carboxamide Moiety | Benzyl Amino Moiety | IC₅₀ (µM) [a] | Source |

| 16 | Cyclohexenone | Carboxamide | Unsubstituted | 5.0 ± 0.1 | [8] |

| CX4338 | Cyclohexenone | Thiocarboxamide | Unsubstituted | 4.2 ± 1.1 | [8] |

| 2 | Thiazolopyrimidinone | N/A | N/A | > 50 | [8] |

| 3 | Quinolinone | N/A | N/A | > 50 | [8] |

| 24 | Cyclohexenone | Carboxamide | 4-F | 2.9 ± 0.4 | [8] |

| 26 | Cyclohexenone | Carboxamide | 2-Cl | 2.5 ± 0.9 | [8] |

| [a] CXCR2 inhibition was determined using the CXCR2 Tango assay. Values are the mean ± SD of at least three independent determinations.[8] |

Precursor for Antifungal Agents

This compound is a reactant in the catalyst-free synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. These resulting compounds have been evaluated for antifungal activity.[9][10][11]

Caption: General workflow for synthesizing antifungal agents.

Experimental Methodologies

Synthesis of this compound (from 1,3-Cyclohexanedione)

-

Reactants: 1,3-Cyclohexanedione (B196179) and ammonium (B1175870) acetate (B1210297).

-

Apparatus: Three-necked flask equipped for stirring and heating in an oil bath.

-

Procedure:

-

Charge the flask with 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.3 eq).

-

Stir the mixture thoroughly.

-

Heat the mixture in an oil bath to 110°C for 15 minutes.

-

Remove from heat and allow to cool to room temperature, upon which the product solidifies.

-

For purification, the solid can be recrystallized from a solvent such as ethyl acetate.[6]

-

Biological Evaluation: CXCR2 Tango Assay

-

Assay Principle: The Tango™ GPCR assay is a proprietary method used to quantify ligand-induced receptor activation by measuring the recruitment of β-arrestin to the receptor. This interaction leads to the cleavage of a transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

General Protocol (as inferred from literature):

-

Maintain a stable cell line co-expressing the human CXCR2 receptor fused to a transcription factor and a β-arrestin/protease fusion protein.

-

Plate the cells in appropriate assay plates and incubate.

-

Treat the cells with varying concentrations of the test compounds (derivatives of 3-aminocyclohex-2-en-1-one).

-

Stimulate the receptor with its cognate chemokine ligand (e.g., CXCL8/IL-8).

-

Incubate to allow for receptor activation, β-arrestin recruitment, and subsequent reporter gene expression.

-

Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter).

-

Data is normalized to controls and IC₅₀ values are calculated from the dose-response curves.[8]

-

References

- 1. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one|CAS 400873-21-4 [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 3-Amino-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-2-cyclohexen-1-one. The information is compiled from publicly available safety data sheets, chemical supplier information, and relevant scientific literature on the chemistry of enaminones. This document is intended to support researchers and professionals in the proper handling, storage, and use of this compound to ensure its integrity and prevent degradation.

Chemical and Physical Properties

This compound is a cyclic enaminone, a class of compounds characterized by an amine group conjugated to a ketone via a carbon-carbon double bond. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 129-133 °C |

| Solubility | Soluble in methanol (B129727) |

| CAS Number | 5220-49-5 |

Recommended Storage Conditions

To maintain the chemical integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C for long-term storage.[1] For short-term storage, a cool and dry place is sufficient. | Low temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation, as enaminones can be susceptible to oxidative degradation. |

| Light | Protect from light.[1] | The conjugated enaminone system may be susceptible to photodegradation. |

| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis, which is a known degradation pathway for enaminones. |

Stability Profile

Detailed quantitative stability studies on this compound are not extensively available in the public domain. However, based on the general chemistry of enaminones and related compounds, several degradation pathways can be anticipated.

Hydrolytic Stability

Enaminones are known to be susceptible to hydrolysis, particularly under acidic conditions. The hydrolysis of the enamine functionality would lead to the cleavage of the C-N bond, resulting in the formation of 1,3-cyclohexanedione (B196179) and ammonia.

A study on the hydrolysis of various enaminones found that cyclic enaminones, such as this compound, are significantly more stable than their acyclic counterparts.[2] The rate of acid-catalyzed hydrolysis is dependent on the pKa of the corresponding 1,3-dicarbonyl compound.[2]

Hypothetical Hydrolysis Pathway:

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Oxidative Stability

While specific studies on the oxidation of this compound are limited, enaminones, in general, can be susceptible to oxidation. The presence of the electron-rich enamine system and the allylic protons could be potential sites for oxidative attack. Therefore, storage under an inert atmosphere is a critical precaution.

Potential Oxidative Degradation:

Oxidation could potentially lead to the formation of various degradation products, including hydroxylated species or products of ring opening. The exact nature of these products would depend on the oxidizing agent and the reaction conditions.

Photostability

The conjugated π-system in this compound suggests a potential for photosensitivity. A study on a similar MAA (mycosporine-like amino acid) motif, 3-aminocyclohex-2-en-1-one, demonstrated that while the compound exhibits characteristics of an effective UV filter, a small percentage does degrade after prolonged irradiation.[3] This suggests that this compound should be protected from light to prevent photodegradation.

Thermal Stability

The melting point of this compound is relatively high (129-133 °C), indicating good thermal stability in the solid state at ambient temperatures. However, at elevated temperatures, especially in the presence of catalysts or impurities, degradation could occur.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with the following classes of compounds:

-

Strong oxidizing agents: Can lead to rapid and potentially hazardous reactions.

-

Strong acids: Can catalyze the hydrolysis of the enaminone functionality.

Experimental Protocols for Stability Assessment (General)

While specific, validated stability-indicating methods for this compound are not readily found in the literature, a general approach to developing such a method would involve forced degradation studies. The goal of these studies is to intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop an analytical method that can separate the parent compound from these degradants.

General Forced Degradation Protocol

A typical forced degradation study would involve the following steps:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60-80 °C) for a defined period.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat the solution (e.g., at 60-80 °C) for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep the solution at room temperature for a defined period.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., just below its melting point for the solid, or reflux for a solution) for a defined period.

-

Photodegradation: Expose a solution to a controlled source of UV and/or visible light for a defined period.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze them using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Method Development: The HPLC method should be developed to achieve baseline separation between the peak for this compound and the peaks of any degradation products that are formed.

Workflow for Forced Degradation Study:

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reinvestigating the Photoprotection Properties of a Mycosporine Amino Acid Motif - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2-cyclohexen-1-one mechanism of formation

An In-depth Technical Guide on the Mechanism of Formation of 3-Amino-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a cyclic enaminone, is a pivotal intermediate in organic synthesis. It serves as a versatile synthon for constructing a wide array of biologically active compounds and complex heterocyclic systems. Its applications range from the development of dopamine (B1211576) autoreceptor agonists and acetylcholinesterase inhibitors to the synthesis of anticonvulsants and various heterocyclic scaffolds like pyridines and quinolines[1]. This guide provides a detailed examination of the core mechanism of its formation, alternative synthetic pathways, quantitative data from various synthetic approaches, and detailed experimental protocols.

Core Mechanism of Formation: Condensation of 1,3-Cyclohexanedione (B196179)

The most prevalent and industrially significant method for synthesizing this compound is the condensation reaction between 1,3-cyclohexanedione and an ammonia (B1221849) source, such as ammonia gas or ammonium (B1175870) acetate[1][2]. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.

The mechanism proceeds through several key steps:

-

Enol Tautomerization: 1,3-Cyclohexanedione exists in equilibrium with its more stable enol tautomer, 3-hydroxy-2-cyclohexen-1-one[3][4]. This enol form is the primary reactant in the subsequent steps.

-

Nucleophilic Attack: Ammonia (or an amine) acts as a nucleophile and attacks the carbonyl carbon of the enol tautomer. This is often preceded by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic.

-

Formation of Carbinolamine: The initial nucleophilic addition results in the formation of a tetrahedral intermediate known as a carbinolamine[5].

-

Dehydration: The carbinolamine is unstable and readily undergoes dehydration (loss of a water molecule). The hydroxyl group is protonated by an acid catalyst to form a good leaving group (H₂O).

-

Iminium Ion Formation: The departure of the water molecule leads to the formation of a resonance-stabilized iminium ion.

-

Deprotonation and Enamine Formation: A base (which can be another molecule of ammonia or the solvent) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond and neutralization of the nitrogen atom. This final step yields the stable conjugated enaminone product, this compound[5][6].

The overall reaction is reversible and is typically driven to completion by the azeotropic removal of water using a Dean-Stark apparatus, especially when using solvents like benzene (B151609) or toluene[1][2].

Caption: Reaction pathway for the formation of this compound.

Alternative Synthetic Routes

While the condensation of 1,3-cyclohexanedione is the most common method, other synthetic strategies have been developed to overcome issues such as the cost of the starting material and the use of hazardous solvents[1].

-

Hydrogenation of 3-Aminophenol (B1664112): A more modern, environmentally benign approach involves the palladium on carbon (Pd/C) catalyzed hydrogenation of commercially available 3-aminophenol. This method is highly efficient, proceeds under mild conditions, and provides the product in near-quantitative yield without the need for chromatographic purification[1]. The reaction is a one-pot procedure that avoids harsh reagents and hazardous waste.

-

Intramolecular Cyclization of 5-Oxohexanenitrile (B84432): This method involves the cyclization of 5-oxohexanenitrile under basic conditions at high temperatures (160-220°C)[7]. While it can produce high conversions and good selectivity, it requires more drastic conditions compared to other methods[1][7].

-

From 1,3-Phenylenediamine: A two-step procedure involving the Pd/C-catalyzed hydrogenation of 1,3-phenylenediamine to form 3-amino-2-cyclohexen-1-imine, followed by hydrolysis under strong basic conditions, has also been reported[1].

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

| Starting Material(s) | Reagents / Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1,3-Cyclohexanedione, Ammonium Acetate (B1210297) | - | Benzene | Reflux, 5h (Dean-Stark) | 31 | [2] |

| 1,3-Cyclohexanedione, Ammonia gas | - | Benzene | Reflux, 4h (Dean-Stark) | 86 | [2] |

| 1,3-Cyclohexanedione, Ammonium Acetate | - | None (neat) | 110°C, 15 min | 93.6 | [2][8] |

| 1,3-Cyclohexanedione, Ammonium Acetate | - | Ethanol | Reflux, 3h | - | [2] |

| 3-Aminophenol | 10% Pd/C, H₂ (balloon) | Methanol (B129727) | 60°C | 94 | [1] |

| 5-Oxohexanenitrile | Basic Catalyst | Inert polar solvent | 160-220°C | High | [7] |

Experimental Protocols

Protocol 1: Condensation of 1,3-Cyclohexanedione with Ammonium Acetate[2][8]

This protocol describes a high-yield, solvent-free synthesis.

-

Apparatus: A 100 mL three-necked flask equipped with a mechanical stirrer.

-

Reagents:

-

1,3-Cyclohexanedione (3.36 g, 0.03 mol)

-

Ammonium acetate (3.00 g, 0.039 mol)

-

Ethyl acetate

-

-

Procedure:

-

Add 1,3-cyclohexanedione and ammonium acetate to the three-necked flask.

-

Stir the mixture thoroughly and place it in a preheated oil bath at 110°C.

-

Maintain the reaction at this temperature for 15 minutes. The mixture will solidify during the reaction.

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Add 10 mL of ethyl acetate to the solid mass and heat to dissolve.

-

Cool the solution to 0°C to induce crystallization.

-

Collect the resulting yellow crystals by filtration and dry them to obtain this compound.

-

Expected Yield: 93.6%

-

Protocol 2: Catalytic Hydrogenation of 3-Aminophenol[1]

This protocol outlines a modern, environmentally friendly, and efficient synthesis.

-

Apparatus: A reaction tube suitable for hydrogenation, equipped with a magnetic stir bar.

-

Reagents:

-

3-Aminophenol (5.46 g, 50.0 mmol)

-

10% Palladium on Carbon (Pd/C) (546 mg, 10 wt %)

-

Methanol (50 mL)

-

Hydrogen gas (balloon)

-

-

Procedure:

-

Place 3-aminophenol and 10% Pd/C in the reaction tube.

-

Add methanol to the tube.

-

Seal the tube and cycle between vacuum and a hydrogen atmosphere twice to remove air.

-

Stir the mixture at 60°C under an ambient pressure of hydrogen (supplied by a balloon).

-

Monitor the reaction progress (e.g., by TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite or a membrane filter to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to afford the analytically pure product.

-

Expected Yield: 94%

-

Logical Workflow for Synthesis Method Selection

The choice of synthetic method often depends on factors like scale, cost, available equipment, and environmental considerations.

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The formation of this compound is most commonly and efficiently achieved through the acid-catalyzed condensation of 1,3-cyclohexanedione with an ammonia source, proceeding via a well-established enamine formation mechanism. However, significant advancements have led to the development of greener and more atom-economical methods, such as the catalytic hydrogenation of 3-aminophenol. The selection of a particular synthetic route will be guided by the specific requirements of the research or industrial application, including yield, purity, cost, and environmental impact. The detailed protocols and comparative data provided in this guide offer a comprehensive resource for professionals in the field of chemical synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. 1, 3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions | International Journal of Current Research [journalcra.com]

- 5. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]

- 8. This compound | 5220-49-5 [chemicalbook.com]

The Synthetic Journey of a Versatile Building Block: A Technical Guide to 3-Amino-2-cyclohexen-1-one

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-cyclohexen-1-one, a cyclic enaminone, is a pivotal intermediate in synthetic organic chemistry. While not a household name in drug discovery, its history is rooted in the foundational principles of organic synthesis, evolving from classical condensation reactions to more refined, environmentally benign methodologies. This technical guide provides a comprehensive overview of the discovery and history of this compound, not as a singular breakthrough event, but as a story of evolving synthetic strategies. It details key experimental protocols, presents collated quantitative data, and illustrates the logical workflows of its synthesis and its role as a precursor to a diverse array of biologically active heterocyclic compounds.

Discovery and Historical Synthesis

The "discovery" of this compound is intrinsically linked to the broader history of enaminone synthesis. Enaminones are recognized as valuable and highly reactive scaffolds in organic synthesis.[1][2] The most traditional and widely employed method for the preparation of this compound is the condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium acetate (B1210297).[3] This method, often requiring the azeotropic removal of water using solvents like benzene, represents the classical approach to forming this key intermediate.

Over the years, the synthetic community has focused on developing more efficient, practical, and environmentally friendly procedures. These newer methods aim to overcome the limitations of traditional protocols, such as the use of hazardous solvents, the need for a large excess of reagents, and harsh reaction conditions.[3]

Key historical synthetic approaches can be categorized as follows:

-

Condensation of 1,3-Cyclohexanedione: The foundational method involving the reaction of 1,3-cyclohexanedione with ammonia or ammonium acetate.

-

From 3-Aminophenol (B1664112): A modern, one-pot procedure involving the hydrogenation of 3-aminophenol using a Palladium on carbon (Pd/C) catalyst, offering a more sustainable alternative.[3]

-

Intramolecular Cyclization: The cyclization of 5-oxohexanenitrile (B84432) under basic conditions, though this method can be limited by selectivity issues.[3][4]

These varied approaches highlight the compound's enduring relevance, with research continually refining its accessibility for broader synthetic applications.

Quantitative Data

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | PubChem |

| Molecular Weight | 111.14 g/mol | PubChem |

| Melting Point | 128-131 °C | ECHEMI[5] |

| ¹H NMR (400 MHz, CDCl₃) | ||

| δ 5.23 (s, 1H) | Vinylic CH | ECHEMI[5] |

| δ 3.20 (bs, 1H) | NH | ECHEMI[5] |

| δ 2.37 (m, 2H) | Allylic CH₂ | ECHEMI[5] |

| δ 2.28 (m, 2H) | CH₂ adjacent to C=O | ECHEMI[5] |

| δ 1.97 (m, 2H) | CH₂ | ECHEMI[5] |

| ¹³C NMR | Data available but specific shifts require consultation of primary spectral data. | ChemicalBook, SpectraBase[6][7] |

| IR (KBr) | Characteristic peaks for N-H, C=O, and C=C stretches are observable. | PubChem[8] |

Table 2: Comparison of Synthetic Protocols

| Synthetic Method | Starting Material | Reagents/Catalyst | Solvent | Yield | Reference |

| Classical Condensation | 1,3-Cyclohexanedione | Ammonium Acetate | Benzene | 31% | ECHEMI[5] |

| Modified Condensation | 1,3-Cyclohexanedione | Ammonia gas | Benzene | 86% | ECHEMI[5] |

| High-Yield Condensation | 1,3-Cyclohexanedione | Ammonium Acetate | None (Oil Bath) | 93.6% | ECHEMI[5] |

| Catalytic Hydrogenation | 3-Aminophenol | 10% Pd/C, H₂ | Methanol (B129727) | 94% | Sajiki, H., et al. (2005)[3] |

Experimental Protocols

Detailed methodologies for key synthetic preparations of this compound are provided below.

Protocol 1: Synthesis from 1,3-Cyclohexanedione and Ammonium Acetate

This protocol is adapted from a high-yield, solvent-minimized procedure.

Materials:

-

1,3-Cyclohexanedione (0.03 mol)

-

Ammonium Acetate (0.039 mol)

-

Ethyl Acetate

-

100 mL three-necked flask

-

Magnetic stirrer

-

Oil bath

Procedure:

-

To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

-

Stir the mixture and heat it in an oil bath at 110 °C for 15 minutes.

-

Remove the flask from the oil bath and allow it to cool to room temperature, during which the reaction mixture will solidify.

-

Add 10 mL of ethyl acetate and heat to dissolve the solid.

-

Cool the solution to 0 °C to induce crystallization.

-

Collect the resulting yellow crystals by filtration and dry to obtain this compound. (Expected Yield: ~93.6%).[5]

Protocol 2: Catalytic Hydrogenation of 3-Aminophenol

This protocol describes a modern, environmentally conscious synthesis.

Materials:

-

3-Aminophenol (50.0 mmol)

-

10% Palladium on Carbon (Pd/C) (546 mg, 10 wt %)

-

Methanol (50 mL)

-

Reaction tube suitable for hydrogenation

-

Hydrogen gas supply (balloon)

-

Stirring apparatus

Procedure:

-

Place 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg) in a reaction tube.

-

Add methanol (50 mL) to the tube.

-

Seal the reaction tube and purge with hydrogen gas by performing two vacuum/H₂ cycles to remove air.

-

Stir the mixture at 60 °C under an ambient pressure of hydrogen (supplied by a balloon).

-

Monitor the reaction by TLC until completion (approx. 11 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Celite pad or a membrane filter to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to isolate the product, this compound. (Expected Yield: 94%).[3]

Visualization of Synthesis and Applications

The following diagrams, rendered using the DOT language, illustrate the primary synthetic workflow for this compound and its subsequent use as a versatile chemical intermediate.

Caption: Classical synthesis workflow for this compound.

References

- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. This compound(5220-49-5) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and Safety Profile of 3-Amino-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for 3-Amino-2-cyclohexen-1-one (CAS No. 5220-49-5). The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting. Data has been compiled from Safety Data Sheets (SDS), chemical databases, and relevant toxicological literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO | [1][2] |

| Molecular Weight | 111.14 g/mol | [1][2] |

| Appearance | Dark yellow to brown crystalline powder | [3][4] |

| Melting Point | 129-133 °C | [1][5] |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.65 ± 0.20 (Predicted) | [6] |

| LogP | 0.582 | [2] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard warnings, as detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8][9] |

Toxicological Data

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[9]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid breathing dust.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from strong oxidizing agents and strong acids.[9]

First Aid Measures

In the event of exposure, immediate action is critical. Table 3 outlines the recommended first aid procedures.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. | [9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [9] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. | [9] |

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for the consistent and reliable assessment of the health and safety profile of chemical compounds. The following sections detail the methodologies for key toxicological endpoints.

Skin Irritation Testing (OECD Guideline 404)

The potential of this compound to cause skin irritation can be assessed using the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape. An adjacent area of untreated skin serves as a control.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The degree of skin reaction is scored according to a standardized scale.

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 5220-49-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 5220-49-5 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - High purity | EN [georganics.sk]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Amino-2-cyclohexen-1-one in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-Amino-2-cyclohexen-1-one, a valuable and versatile building block in the synthesis of pharmaceutically active compounds. Its unique enaminone functionality serves as a linchpin for the construction of diverse heterocyclic scaffolds.

Introduction

This compound is a cyclic enaminone that has garnered significant attention in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group in a conjugated system, allows for a wide range of chemical transformations. This makes it an ideal starting material for the synthesis of various biologically active molecules, including but not limited to, dopamine (B1211576) autoreceptor agonists, acetylcholinesterase inhibitors, and chemokine receptor antagonists.

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common and efficient laboratory-scale preparation involves the condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or an ammonium (B1175870) salt.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

Materials:

-

1,3-Cyclohexanedione

-

Ammonium Acetate (B1210297)

-

Ethyl Acetate

-

Round-bottom flask with a Dean-Stark trap and condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 1,3-cyclohexanedione (10.0 g, 89.2 mmol) and ammonium acetate (10.3 g, 133.8 mmol).

-

Add 100 mL of toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature. A precipitate will form.

-

Remove the toluene by decantation.

-

Add 50 mL of ethyl acetate to the solid residue and heat gently to dissolve.

-

Allow the solution to cool to room temperature and then place it in an ice bath to promote crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the product under vacuum to obtain this compound as a yellow crystalline solid.

Expected Yield: 85-95%

Application in the Synthesis of CXCR2 Antagonists

A significant application of this compound and its derivatives is in the development of antagonists for the C-X-C Motif Chemokine Receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor that plays a crucial role in inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases.

General Synthetic Scheme for CXCR2 Antagonists

Derivatives of this compound can be synthesized and subsequently modified to produce potent CXCR2 antagonists. A general synthetic route involves the reaction of a substituted 3-aminocyclohex-2-en-1-one with an isocyanate.

CXCR2 Signaling Pathway

The CXCR2 signaling cascade is initiated by the binding of chemokines, such as CXCL8 (IL-8), leading to a conformational change in the receptor and the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events crucial for neutrophil activation and chemotaxis.

Experimental Protocol: Synthesis of a Representative CXCR2 Antagonist

This protocol describes the synthesis of a urea-based CXCR2 antagonist derived from 3-amino-5,5-dimethyl-2-cyclohexen-1-one (B1266611) and 3-(trifluoromethyl)phenyl isocyanate.

Materials:

-

3-Amino-5,5-dimethyl-2-cyclohexen-1-one

-

3-(Trifluoromethyl)phenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk flask or oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needles

-

Ethyl Acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Set up a 100 mL Schlenk flask or an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a nitrogen or argon atmosphere.

-

To the flask, add 3-amino-5,5-dimethyl-2-cyclohexen-1-one (1.0 g, 7.18 mmol).

-

Add 30 mL of anhydrous THF to the flask via syringe. Stir the mixture until the solid is completely dissolved.

-

In a separate, dry vial, dissolve 3-(trifluoromethyl)phenyl isocyanate (1.48 g, 7.90 mmol, 1.1 equivalents) in 10 mL of anhydrous THF.

-

Slowly add the isocyanate solution to the stirred solution of the enaminone at room temperature using a syringe over a period of 10-15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

-

The crude product will be obtained as a solid or a viscous oil. Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

-

Collect the fractions containing the desired product, identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1-(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)-3-(3-(trifluoromethyl)phenyl)urea, as a white or off-white solid.

Expected Yield: 70-85%

Quantitative Data

The following table summarizes the in vitro activity of a selection of this compound derivatives as CXCR2 antagonists, as determined by a Tango assay measuring the inhibition of CXCR2 downstream signaling.

| Compound ID | R1 | R2 | IC50 (µM) |

| 1 | H | H | > 25 |

| 2 | H | 3-CF3 | 8.2 |

| 3 | H | 4-Cl | 12.5 |

| 4 | 5,5-dimethyl | H | > 25 |

| 5 | 5,5-dimethyl | 3-CF3 | 3.7 |

| 6 | 5,5-dimethyl | 4-Cl | 9.8 |

Application in the Synthesis of Heterocyclic Scaffolds

Beyond CXCR2 antagonists, this compound is a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and acridines, which are prevalent in many pharmaceutical agents.

Synthesis of Tetrahydroquinoline Derivatives

This compound can participate in multicomponent reactions to afford complex molecular architectures in a single step. For instance, a Bohlmann-Rahtz pyridine (B92270) synthesis allows for the formation of substituted tetrahydroquinolines.

Experimental Workflow: Multicomponent Synthesis of Tetrahydroquinolines

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of pharmaceutical scaffolds. Its application in the development of CXCR2 antagonists highlights its importance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis and development.

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 3-Amino-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of valuable quinoline (B57606) derivatives, specifically 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, utilizing 3-amino-2-cyclohexen-1-one as a key starting material. This class of compounds is of significant interest in medicinal chemistry due to their potential therapeutic applications. The described protocol is based on a highly efficient, one-pot, three-component reaction, which is a cornerstone of modern synthetic chemistry for building molecular complexity in a single step.

Introduction

Quinoline and its partially saturated derivatives, such as tetrahydroquinolines, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of functionalized quinolines is therefore a critical task for medicinal chemists. The use of this compound (also known as an enaminone) as a precursor offers a straightforward and convergent approach to highly substituted tetrahydroquinoline systems.

The methodology detailed herein is a variation of the renowned Friedländer annulation and involves the condensation of three key building blocks:

-

This compound : The core cyclic enaminone.

-

An aromatic aldehyde : To introduce aryl diversity at the 4-position.

-

Malononitrile (B47326) : A source of the nitrile and amino functionalities at the 3- and 2-positions, respectively.

This three-component reaction is typically catalyzed by a base and proceeds with high atom economy, often in environmentally benign solvents.

Reaction Principle and Mechanism

The synthesis of 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles from this compound, an aromatic aldehyde, and malononitrile is a domino reaction that proceeds through several key steps. The generally accepted mechanism is as follows:

-

Knoevenagel Condensation : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step forms a highly reactive α,β-unsaturated dinitrile intermediate, benzylidenemalononitrile.

-

Michael Addition : The enamine nitrogen of this compound acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile.

-

Intramolecular Cyclization and Tautomerization : The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. This is followed by a tautomerization to yield the stable, aromatic 2-amino-tetrahydroquinoline-3-carbonitrile derivative.

Application Notes and Protocols: 3-Amino-2-cyclohexen-1-one as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction